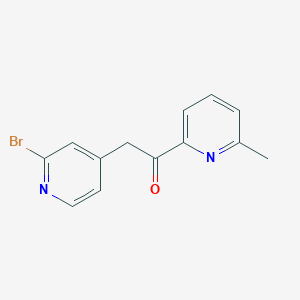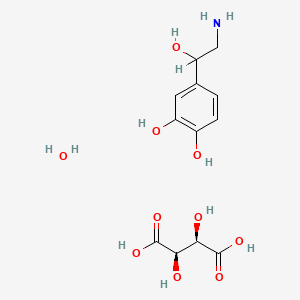
Erbium(III) acetylacetonate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium(III) acetylacetonate hydrate is a complex compound that combines the rare earth element erbium with an organic ligand and water molecules. Erbium is a silvery-white metal that belongs to the lanthanide series of the periodic table. It is known for its unique optical properties and is often used in various high-tech applications, including lasers and optical fibers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Erbium(III) acetylacetonate hydrate typically involves the reaction of erbium salts with (Z)-4-hydroxypent-3-en-2-one in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the hydrate complex. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where erbium salts are mixed with (Z)-4-hydroxypent-3-en-2-one and water under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired hydrate form.
化学反応の分析
Types of Reactions
Erbium(III) acetylacetonate hydrate can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The organic ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperature, pressure, and pH to achieve the desired reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the organic ligand, while substitution reactions may produce new complexes with different ligands.
科学的研究の応用
Erbium(III) acetylacetonate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including optical fibers and laser technologies.
作用機序
The mechanism of action of Erbium(III) acetylacetonate hydrate involves its interaction with specific molecular targets and pathways. The erbium ion can interact with various biomolecules, leading to changes in their structure and function. The organic ligand may also play a role in modulating these interactions, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Similar compounds include other erbium complexes with different organic ligands and hydrates. Examples include:
- Erbium(III) chloride hydrate
- Erbium(III) nitrate hydrate
- Erbium(III) acetate hydrate
Uniqueness
Erbium(III) acetylacetonate hydrate is unique due to the specific combination of the (Z)-4-hydroxypent-3-en-2-one ligand with erbium and water molecules. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C15H26ErO7 |
|---|---|
分子量 |
485.62 g/mol |
IUPAC名 |
erbium;(Z)-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/3C5H8O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; |
InChIキー |
MONIRVUEIYGZHO-KJVLTGTBSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |
異性体SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Er] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-[(1,1-dioxido-1-benzothiophen-3-yl)oxy]aniline](/img/structure/B1645084.png)


![1,4-Benzenediamine, N1-[2-(diethylamino)ethyl]-](/img/structure/B1645107.png)








